5,6-Diethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one
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Overview
Description
5,6-Diethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one: is a heterocyclic organic compound belonging to the pyrimidinone family. This compound is characterized by its pyrimidine ring, which is substituted with ethyl, phenyl, and propynyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For this compound, appropriate aldehyde and β-keto ester precursors are chosen to introduce the ethyl and phenyl substituents.
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Introduction of the Propynyl Group: : The propynyl group can be introduced via a Sonogashira coupling reaction. This involves the coupling of an alkyne (such as propyne) with a halogenated pyrimidine intermediate in the presence of a palladium catalyst and a copper co-catalyst.
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Final Cyclization and Functionalization: : The final step involves cyclization and functionalization to yield the desired pyrimidinone structure. This may involve additional steps such as oxidation or reduction to achieve the correct oxidation state of the nitrogen atoms in the ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl or propynyl substituents, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinone ring or the substituents, potentially converting the compound into a dihydropyrimidine derivative.
Substitution: The phenyl and ethyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5,6-Diethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It may act as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may be developed into pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes. It may also be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects can lead to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-dimethylpyrimidine: Similar pyrimidine structure with different substituents.
5-Ethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one: Similar structure with a single ethyl group.
6-Ethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one: Similar structure with a single ethyl group at a different position.
Uniqueness
5,6-Diethyl-2-phenyl-3-(prop-2-yn-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both ethyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. The combination of these substituents with the propynyl group provides a distinct set of properties that differentiate it from other pyrimidinone derivatives.
Properties
CAS No. |
158713-50-9 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
5,6-diethyl-2-phenyl-3-prop-2-ynylpyrimidin-4-one |
InChI |
InChI=1S/C17H18N2O/c1-4-12-19-16(13-10-8-7-9-11-13)18-15(6-3)14(5-2)17(19)20/h1,7-11H,5-6,12H2,2-3H3 |
InChI Key |
YOVASWKDNATBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC#C)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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